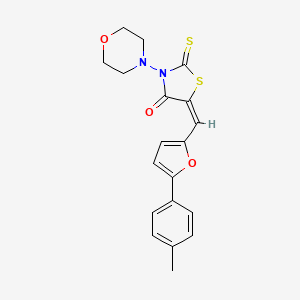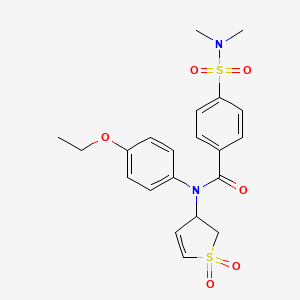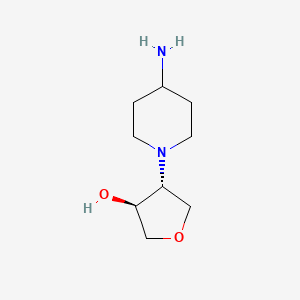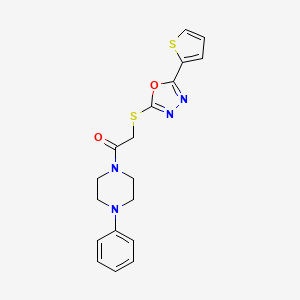![molecular formula C29H25F3N4O6 B2506279 N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899910-39-5](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C29H25F3N4O6 and its molecular weight is 582.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that quinazolinone analogs exhibit significant antitumor activity. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, showing potency 1.5–3.0-fold more than the positive control 5-FU. These compounds displayed selective activities towards CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies suggest these compounds inhibit tumor cell growth through mechanisms similar to known antitumor drugs (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
Compounds with quinazolinone structures have been evaluated for their antimicrobial properties. Studies involving the synthesis of new quinazolinone derivatives showed potential as antimicrobial agents against a range of bacteria and fungi. These findings suggest a promising avenue for developing new antimicrobial drugs (N. Desai et al., 2007; N. Patel et al., 2011).
Anticonvulsant Evaluation
The exploration of quinazolinone derivatives in anticonvulsant studies revealed compounds with significant effects in experimental epilepsy models. This research provides insights into the potential use of these compounds in epilepsy treatment, highlighting their effectiveness in various models of the condition (S. Malik et al., 2013; A. Rajasekaran et al., 2013).
Additional Applications
Further studies have focused on the synthesis and characterization of quinazolinone derivatives for various other applications, including diuretic and antihypertensive agents, highlighting the compound's versatility in medicinal chemistry (M. Rahman et al., 2014).
Eigenschaften
CAS-Nummer |
899910-39-5 |
|---|---|
Molekularformel |
C29H25F3N4O6 |
Molekulargewicht |
582.536 |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]quinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H25F3N4O6/c30-29(31,32)19-5-3-6-20(14-19)34-26(38)16-36-22-8-2-1-7-21(22)27(39)35(28(36)40)12-4-9-25(37)33-15-18-10-11-23-24(13-18)42-17-41-23/h1-3,5-8,10-11,13-14H,4,9,12,15-17H2,(H,33,37)(H,34,38) |
InChI-Schlüssel |
PDNAMRGINHXZEZ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(4-Phenylphthalazin-1-yl)oxy]phenyl}propan-1-one](/img/structure/B2506196.png)
![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2506199.png)






![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2506209.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2506210.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2506213.png)
![Tert-butyl N-[1-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]cyclopentyl]carbamate](/img/structure/B2506216.png)
